molecular formula C12H6Br4O B047555 2,2',4,4'-Tetrabromodiphenyl ether CAS No. 5436-43-1

2,2',4,4'-Tetrabromodiphenyl ether

Cat. No. B047555
CAS RN: 5436-43-1
M. Wt: 485.79 g/mol
InChI Key: XYBSIYMGXVUVGY-UHFFFAOYSA-N
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Description

2,2',4,4'-Tetrabromodiphenyl ether, commonly referred to as BDE-47, is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is characterized by its high bromine content and is known for its widespread use in various consumer products to reduce flammability. However, BDE-47 has also been identified as an environmental contaminant due to its persistence and potential for bioaccumulation.

Environmental Distribution and Metabolism

BDE-47 has been detected in various environmental matrices, indicating its widespread distribution. Studies have shown that it undergoes metabolic transformations resulting in various hydroxylated metabolites. These metabolites, identified in rat studies, include hydroxylated tetrabrominated and tribrominated diphenyl ethers, suggesting complex metabolic pathways (Marsh et al., 2006). Further, the oxidative metabolism of BDE-47 has been studied using chicken liver microsomes, revealing the formation of several hydroxylated metabolites, which implicates cytochrome P450 enzymes in its metabolic processing.

Biodegradation and Environmental Impact

BDE-47's environmental impact has prompted research into its biodegradation. Achromobacter xylosoxidans, a strain of aerobic bacteria, has been identified to degrade BDE-47, suggesting potential bioremediation applications. The study found that this strain could degrade BDE-47 when used as a single carbon source, with a significant degradation rate observed (Wang et al., 2019).

Photodegradation Studies

Photocatalytic degradation of BDE-47 has also been explored. Studies indicate that under UV irradiation, BDE-47 can transform into less-brominated analogs, suggesting potential for remediation strategies using UV light.

Scientific Research Applications

Metabolism and Biodegradation Studies

Metabolic Pathways: 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) has been extensively studied for its metabolism in various organisms. Investigations into its metabolic pathways in rats and chickens have identified several hydroxylated metabolites, which are critical for understanding its bioaccumulation and potential toxicity (Marsh et al., 2006).
Bioremediation Efforts:  Research has also focused on the biodegradation of BDE-47, with studies demonstrating the effectiveness of specific bacterial strains, like Achromobacter xylosoxidans, in degrading this compound, highlighting its potential for environmental clean-up strategies (Wang et al., 2019).

Environmental and Health Impact Analysis

Environmental Persistence and Transformation:  BDE-47's persistence in the environment and its transformation under various conditions, such as UV irradiation, have been studied to understand its behavior and potential as a secondary pollutant. These studies are crucial for assessing its long-term environmental impacts and for developing strategies to mitigate its presence

Mechanistic Studies and Toxicological Implications

Mechanistic Understanding of Toxicity: Detailed studies have been conducted to understand the mechanisms of toxicity of BDE-47. These include its interactions with various biological receptors and enzymes, its effects on gene expression, and the implications of its metabolites on endocrine disruption. Such research is pivotal for comprehending the full range of BDE-47's effects on health and the environment  (Liu et al., 2011).

Photocatalytic Degradation Research

Photocatalytic Degradation: The photocatalytic degradation of BDE-47 using novel materials like silver nanoparticle-loaded TiO2 has been investigated. This research provides insights into possible remediation techniques that leverage solar energy for the degradation of persistent organic pollutants like BDE-47 (Lei et al., 2016).

Mechanism Of Action

The mechanism of action of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) includes no direct interaction with thyroid receptors, potential endocrine disruption through the inhibition of aromatase activity, induction of oxidative stress and apoptotic cell death, and alterations in gene expression related to metabolism and oxidative stress.

Interaction with Thyroid Receptor

Thyroid Receptor Interaction: BDE-47 does not directly interact with the thyroid receptor beta (TRβ), nor does it compete with thyroid hormones for TRβ binding. Despite its presence in the environment and human samples, BDE-47 does not seem to influence thyroid responsive genes through TRβ in in vitro studies of transcription regulation. However, developmental exposure to BDE-47 in rats leads to differential expression of thyroid responsive genes in liver and brain through unknown mechanisms.

Endocrine Disruption

Inhibition of Aromatase Activity: Hydroxylated metabolites of BDE-47 (OH-2,2',4,4'-Tetrabromodiphenyl ether) show significant inhibition of human placental aromatase, an enzyme crucial for the conversion of androgens into estrogens. This suggests a potential mechanism of action of BDE-47 as an endocrine disruptor in humans and wildlife, particularly in its metabolized form.

Oxidative Stress and Apoptosis

Induction of Oxidative Stress and Apoptotic Cell Death: Studies have shown that BDE-47 induces oxidative stress and ensuing apoptotic cell death in both in vitro and in vivo models. These effects are more pronounced in a mouse model lacking the modifier subunit of glutamate cysteine ligase (GCLM), which results in reduced antioxidant capability due to low levels of GSH. This indicates a direct interaction with brain cells as a potential mechanism of BDE-47 neurotoxicity (Costa et al., 2015).

Gene Expression Alteration

Alteration in Gene Expression: Exposure to BDE-47 alters the expression of genes involved in metabolic and signaling pathways, particularly those related to oxidative stress, electron transport, and lipid metabolism. This effect is observed in rats exposed to doses of BDE-47 comparable to human exposure, indicating a significant impact on the organism's metabolic processes  (Suvorov &  Takser, 2009).

Biochemical And Physiological Effects

The following studies collectively show that BDE-47 has a range of biochemical and physiological effects across different organisms, including endocrine disruption, oxidative stress, reproductive toxicity, and impacts on growth and development. These findings underscore the environmental and health concerns associated with BDE-47 exposure.

Growth Inhibition and Gene Transcript Alteration

Effects on Earthworms: Exposure to BDE-47 significantly inhibits growth and alters gene transcripts related to oxidative stress in earthworms (Eisenia fetida). Key genes like superoxide dismutase (SOD), catalase (CAT), and glutathione transferase (GST) are affected, indicating oxidative stress and physiological disturbances in earthworms  (Xu et al., 2015).

Estrogenic Activity and Reproductive Effects

Estrogenicity in Rats:  BDE-47 evokes estrogenic responses and increases the expression of calbindin-D9k, a biomarker for estrogenic compounds, in the uterus of immature rats. This is mediated through an estrogen receptor (ER)-dependent pathway, indicating its potential to disrupt endocrine functions  (Dang et al., 2007).
Reproductive Toxicity in Mice: Exposure to BDE-47 adversely affects semen quality and spermatogenesis in male mice, including decreased sperm capacitation rates and increased germ cell loss and apoptosis in seminiferous tubules.

Neurological and Oxidative Stress Responses

Behavioral and Oxidative Stress in Aquatic Organisms: BDE-47 and its derivatives significantly impair feeding behavior and induce oxidative stress in Daphnia magna, with decreased activities of oxidative stress-related enzymes like SOD and glutathione peroxidase (GPx). This indicates potential neurobehavioral toxicity in aquatic organisms  (Liu et al., 2018).
Liver Inflammation and NAD+ Depletion: BDE-47 exposure in mice leads to liver inflammation by enhancing oxidative stress and NAD+ depletion. It also activates the nuclear factor kappa B (NF-κB) pathway, contributing to inflammatory responses in the liver  (Zhang et al., 2015).

Toxic Effects on Plant Physiology

Effects on Plants: BDE-47 exposure significantly suppresses the growth of Lemna minor (duckweed), decreasing chlorophyll and soluble protein contents and impairing photosynthetic efficiency. It also increases plasma membrane permeability, indicating direct toxicity to plant biomembranes (Qiu et al., 2018).

Advantages And Limitations For Lab Experiments

Advantages

Identification of Metabolites: Lab experiments allow for the identification of various metabolites in 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) exposed subjects. For instance, in a study involving rats, several hydroxylated metabolites were identified using gas chromatography-mass spectrometry, providing insight into the metabolic pathways of BDE-47 (Marsh, Athanasiadou, Athanassiadis, &  Sandholm, 2006).
Understanding Degradation Processes: Laboratory settings enable the exploration of degradation processes. A study demonstrated the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation of BDE-47, highlighting the possibility of innovative remediation techniques (Yang et al., 2018).
Exploring Metabolic Pathways in Animals:  Lab experiments provide detailed insights into the metabolism of BDE-47 in different animal models, such as chickens and mice, which is crucial for understanding its environmental and health impacts .

Limitations

Generalizability Issues:  Results from laboratory experiments may not always be generalizable to real-world scenarios. Environmental conditions and biological responses can vary significantly from controlled laboratory settings.
Complex Environmental Interactions:  Laboratory experiments often fail to replicate the complex interactions that occur in natural environments, possibly leading to oversimplified conclusions about the behavior and impact of BDE-47.
Ethical Considerations: Experiments involving animals, especially for toxicity studies, raise ethical concerns. The need for humane treatment of animals can limit the scope and nature of experiments.

Future Directions

Metabolic Pathway Exploration

A vital area of future research is the thorough exploration of metabolic pathways of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in various species. This includes extending the work of researchers like Marsh et al. (2006), who identified hydroxylated metabolites in rats exposed to BDE-47. Understanding these pathways is crucial for assessing the environmental and health impacts of BDE-47 exposure (Marsh, Athanasiadou, Athanassiadis, &  Sandholm, 2006).

Biodegradation and Environmental Remediation

Another key direction is the development of effective biodegradation strategies for BDE-47. Investigations like those conducted by Wang et al. (2019), who discovered a strain of Achromobacter xylosoxidans capable of degrading BDE-47, show potential. Future studies should focus on improving these biodegradation methods for environmental remediation purposes (Wang et al., 2019).

Comparative Metabolism in Various Species

Research should continue to compare the metabolism of BDE-47 across different species. Work like that of Zheng et al. (2015), which examined the metabolism of BDE-47 in chicken liver microsomes, can provide insights into interspecies differences in the metabolic fate of BDE-47. This knowledge is vital for understanding the broader ecological impact of BDE-47.

Interaction with Biological Systems

Further investigation is needed into how BDE-47 interacts with biological systems. Studies such as Suvorov et al. (2010) have begun to explore these interactions, particularly in relation to thyroid receptors, but much remains to be understood about the mechanisms by which BDE-47 affects biological systems.

Monitoring and Environmental Management

Continued monitoring of environmental levels of BDE-47 is essential. Research by Chen et al. (2016) on the degradation of BDE-47 in soil under composting conditions is an example of such monitoring efforts. This kind of data is crucial for formulating effective environmental management strategies (Chen et al., 2016).

properties

IUPAC Name

2,4-dibromo-1-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSIYMGXVUVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3030056
Record name 2,2',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,1'-Oxybis[2,4-dibromobenzene]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,2',4,4'-Tetrabromodiphenyl ether

CAS RN

5436-43-1
Record name BDE 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5436-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2',4,4'-Tetrabromodiphenyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBROMOPHENYL ETHER
Source DTP/NCI
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Record name 2,2',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N97R5X10X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1,1'-Oxybis[2,4-dibromobenzene]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82 - 82.5 °C
Record name 1,1'-Oxybis[2,4-dibromobenzene]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,070
Citations
U Orn, E Klasson-Wehler - Xenobiotica, 1998 - Taylor & Francis
The distribution and excretion of orally administered 14 C-labelled 2,2',4,4'- etrabromodiphenyl ether (TBDE) have been studied in rat and mouse. TBDE was efficiently absorbed and …
Number of citations: 226 www.tandfonline.com
X Li, J Huang, L Fang, G Yu, H Lin, L Wang - Chemosphere, 2008 - Elsevier
Recently, polybrominated diphenyl ethers (PBDEs) contaminated soils in electronic waste (e-waste) disposal sites of China have been reported and aroused concern. Since surfactant-…
Number of citations: 79 www.sciencedirect.com
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
M Petreas, J She, FR Brown, J Winkler… - Environmental …, 2003 - ehp.niehs.nih.gov
Following our first report on elevated polybrominated diphenyl ether (PBDE) concentrations in California women, we expanded our investigation to include diverse groups of local …
Number of citations: 224 ehp.niehs.nih.gov
J Wu, P Xu, Q Chen, D Ma, W Ge, T Jiang, C Chai - Chemosphere, 2020 - Elsevier
The sorption behavior of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) on aged polystyrene (PS) microplastics via seawater soaking, ultraviolet (UV) irradiation, seawater soaking and …
Number of citations: 75 www.sciencedirect.com
T Hamers, JH Kamstra, E Sonneveld… - Molecular nutrition & …, 2008 - Wiley Online Library
In this study, the endocrine‐disrupting (ED) potency of metabolites from brominated flame retardants (BFRs) was determined. Metabolites were obtained by incubating single‐parent …
Number of citations: 269 onlinelibrary.wiley.com
TA Ta, CM Koenig, MS Golub, IN Pessah, L Qi… - Neurotoxicology and …, 2011 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are widely used flame retardants that have become pervasive environmental contaminants and may contribute to adverse health outcomes. …
Number of citations: 80 www.sciencedirect.com
J Sun, J Liu, M Yu, C Wang, Y Sun… - … science & technology, 2013 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are widely distributed persistent organic pollutants. In vitro and in vivo research using various animal models have shown that PBDEs might be …
Number of citations: 67 pubs.acs.org
S Tang, H Liu, H Yin, X Liu, H Peng, G Lu, Z Dang… - Chemosphere, 2018 - Elsevier
2, 2′, 4, 4′-tetrabromodiphenyl ether (BDE-47), an extensively used brominated flame retardant (BFR), is frequently detected in biotic environments. To date, studies have reported …
Number of citations: 48 www.sciencedirect.com
V Longo, A Longo, C Di Sano, D Cigna, F Cibella… - Chemosphere, 2019 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants that are added to numerous products to prevent accidental fires. PBDEs are present in the environment and …
Number of citations: 28 www.sciencedirect.com

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